N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide is a complex organic compound characterized by its unique structure, which includes a phenoxypropanamide backbone, dimethoxyphenyl, and a dioxido-dihydro-thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Phenoxypropanamide Backbone: This can be achieved by reacting 2-phenoxypropanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the amide intermediate.
Incorporation of the Dioxido-Dihydro-Thiophenyl Group: This step involves the oxidation of a thiophene derivative to introduce the sulfone group, followed by its attachment to the amide intermediate through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound’s structural properties could be leveraged to develop new materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)-2-phenoxypropanamide: Lacks the thiophenyl group, potentially altering its reactivity and biological activity.
N-(2,4-Dimethoxyphenyl)-N-(2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide: Similar structure but without the dioxido group, which may affect its oxidation state and reactivity.
Uniqueness
The presence of both the dioxido-dihydro-thiophenyl group and the dimethoxyphenyl group in N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-phenoxypropanamide makes it unique. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23NO6S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C21H23NO6S/c1-15(28-17-7-5-4-6-8-17)21(23)22(16-11-12-29(24,25)14-16)19-10-9-18(26-2)13-20(19)27-3/h4-13,15-16H,14H2,1-3H3 |
InChI Key |
UNLAELFTRZLVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1CS(=O)(=O)C=C1)C2=C(C=C(C=C2)OC)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
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